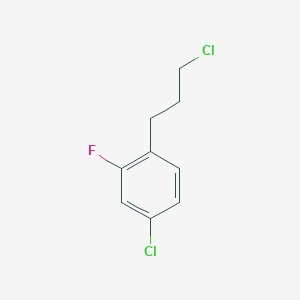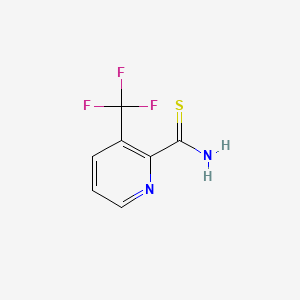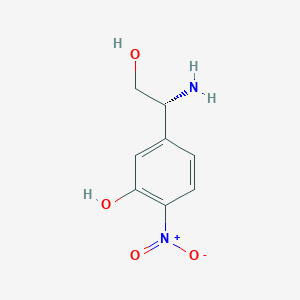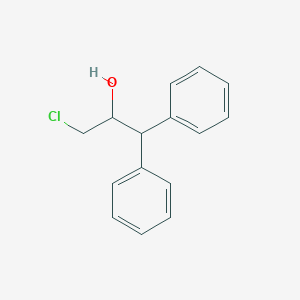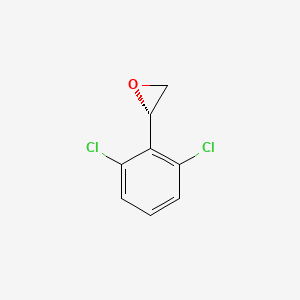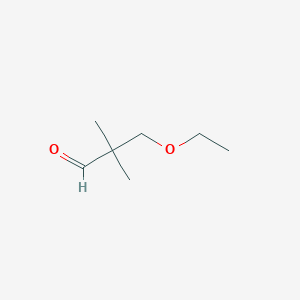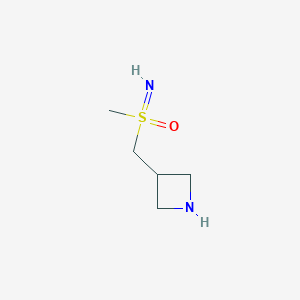![molecular formula C23H23ClN4O4S B15315365 6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide CAS No. 745798-46-3](/img/structure/B15315365.png)
6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a sulfonamide group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final compound is formed through coupling reactions that link the pyridine ring, sulfonamide group, and pyrrolidine ring together.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or addition of hydrogen.
Aplicaciones Científicas De Investigación
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Chemical Biology: It is used as a tool compound to investigate biological processes and mechanisms.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N-(3-methoxyphenyl)nicotinamide: This compound shares a similar structure but lacks the sulfonamide and pyrrolidine groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, have similar structural features and biological activities.
Uniqueness
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, pyrrolidine ring, and pyridine ring in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
745798-46-3 |
|---|---|
Fórmula molecular |
C23H23ClN4O4S |
Peso molecular |
487.0 g/mol |
Nombre IUPAC |
6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O4S/c1-32-20-7-3-2-6-18(20)27-33(30,31)21-14-17(9-10-19(21)28-12-4-5-13-28)26-23(29)16-8-11-22(24)25-15-16/h2-3,6-11,14-15,27H,4-5,12-13H2,1H3,(H,26,29) |
Clave InChI |
WQJVOYWMLYHYOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl)N4CCCC4 |
Solubilidad |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate](/img/structure/B15315282.png)



